molecular formula C17H16N2O4S B2676783 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine CAS No. 305330-94-3

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine

Cat. No.: B2676783
CAS No.: 305330-94-3
M. Wt: 344.39
InChI Key: ONEXXCXOERMNDS-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine is a chemical compound designed for research purposes, featuring a 1,3-oxazole core—a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,3-oxazole scaffold are frequently investigated for their potential as kinase inhibitors, enzyme modulators, and agents in anticancer research . The integration of a benzenesulfonyl group is a common structural motif in pharmacologically active molecules, often explored for its ability to confer specific target binding and influence the compound's physicochemical properties . The structural features of this compound suggest it may be of interest in several early-stage research areas. Its oxazole core is associated with molecules that have been studied for modulating various biological pathways, including potential antiproliferative activity . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening, or as a model compound in structure-activity relationship (SAR) studies to optimize interactions with specific therapeutic targets . This product is intended for use in controlled laboratory research by qualified professionals and is strictly labeled For Research Use Only, not for any diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-18-16-17(24(20,21)14-6-4-3-5-7-14)19-15(23-16)12-8-10-13(22-2)11-9-12/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXXCXOERMNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.37 g/mol

This compound features a sulfonamide group, which is often associated with various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole have shown efficacy against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the benzenesulfonyl group enhances this activity by improving the solubility and bioavailability of the compound .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Caspase activation
A54918Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In animal models, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various oxazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations as low as 10 µg/mL, demonstrating strong antibacterial properties .

Case Study 2: Anticancer Mechanism
In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V staining, indicating early apoptotic changes .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C29H28N2O5SC_{29}H_{28}N_{2}O_{5}S and a molecular weight of 516.6 g/mol. Its structure features a benzenesulfonyl group attached to a methoxyphenyl moiety, along with an oxazole ring, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with various biological targets.

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have explored the potential of this compound as an anticancer agent. Specifically, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .
  • Neuroprotective Effects
    • The compound has also been evaluated for its neuroprotective properties, particularly in conditions like neurodegenerative diseases accompanied by depression. It has been part of studies that synthesized multi-target-directed ligands aimed at inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), both of which are implicated in neurodegeneration . Compounds derived from similar structures have shown promising results in reducing immobility time in forced swim tests, suggesting antidepressant-like effects.
  • Antimicrobial Activity
    • There is emerging evidence that compounds similar to 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine exhibit antimicrobial properties. Studies indicate that sulfonamide derivatives can interfere with bacterial growth by inhibiting specific enzymes crucial for bacterial metabolism . This opens avenues for developing new antibiotics based on this scaffold.

Case Studies and Research Findings

StudyFocusFindings
Neuroprotective EffectsDemonstrated significant reduction in immobility time in forced swim tests, indicating potential antidepressant activity.
Anticancer ActivityShowed strong inhibition against CA IX with IC50 values between 10.93–25.06 nM; induced apoptosis in MDA-MB-231 cells significantly.
Antimicrobial PropertiesInvestigated sulfonamide derivatives for their ability to inhibit bacterial growth; indicated potential use as new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3-Oxazole Core

Compound D072-0703
  • Structure : 4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine .
  • Key Differences: 4-Fluorophenyl vs. N-Benzyl substitution vs. N-methylamine: The benzyl group increases molecular weight (438.48 g/mol) and lipophilicity compared to the target compound (~361 g/mol).
  • Implications : Higher molecular weight may reduce bioavailability but enhance target specificity.
Compound 5678-0115
  • Structure : 4-(Benzenesulfonyl)-N-benzyl-2-(3-chlorophenyl)-1,3-oxazol-5-amine .
  • Key Differences :
    • 3-Chlorophenyl vs. 4-methoxyphenyl : Chlorine’s para-substitution in the target compound may reduce steric hindrance compared to meta-chloro.
    • N-Benzyl vs. N-methylamine : The benzyl group could improve metabolic stability but increase toxicity risks.

Heterocyclic Core Modifications

Thiazole Derivatives
  • Example : 2-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine .
  • Key Differences :
    • Thiazole core (sulfur atom) vs. oxazole core (oxygen atom): Thiazoles often exhibit greater metabolic stability but lower solubility.
    • Dual sulfonyl groups may enhance receptor binding but increase molecular weight (e.g., 568.06 g/mol for this thiazole derivative).
Antihypertensive Activity
  • Compound 24 (): 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one showed potent α1-adrenergic receptor blocking activity .
    • Shared 4-methoxyphenyl group suggests this substituent may enhance antihypertensive efficacy.
Anti-inflammatory and Ulcerogenic Profiles
  • Compound THPA6 (): A thiazole derivative with a 4-methoxyphenyl group exhibited the lowest ulcer index (0.58±0.08), outperforming diclofenac .
    • Para-substituted methoxy groups correlate with reduced gastrointestinal toxicity compared to meta-substituted analogs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Highlights
Target Compound ~361 4-Methoxyphenyl, N-methylamine ~2.8 Hypothesized low ulcerogenicity
D072-0703 438.48 4-Fluorophenyl, N-benzyl ~3.5 Enhanced lipophilicity
380319-71-1 ~502 2-Chlorophenyl, morpholinopropyl ~3.1 Improved solubility (morpholine)
THPA6 ~470 Thiazole core, hydrazono group ~2.5 Optimal ulcer index

*LogP estimated using fragment-based methods.

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